Isoamyl 3-(2-furan)propionate CAS number 7779-67-1 details
Isoamyl 3-(2-furan)propionate CAS number 7779-67-1 details
An In-depth Technical Guide to Isoamyl 3-(2-furan)propionate (CAS: 7779-67-1)
Foreword
This document provides a comprehensive technical overview of Isoamyl 3-(2-furan)propionate, a significant molecule in the flavor and fragrance industry. Intended for an audience of researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of properties. It delves into the causality behind its synthesis, the intricacies of its analytical validation, its applications, and the critical toxicological considerations associated with its furan moiety. As a Senior Application Scientist, my objective is to bridge the gap between raw data and practical, field-proven insight, offering a self-validating framework for understanding and utilizing this compound.
Molecular Identification and Core Properties
Isoamyl 3-(2-furan)propionate, also known by its synonym 3-methylbutyl 3-(furan-2-yl)propanoate, is a furan-containing ester recognized for its unique organoleptic profile.[1][2] Its identity is unequivocally established by its CAS number, 7779-67-1.[1]
Chemical Structure
The molecule consists of an isoamyl alcohol moiety ester-linked to a 3-(2-furan)propanoic acid backbone. This structure is fundamental to its chemical behavior and sensory characteristics.
Caption: Chemical Structure of Isoamyl 3-(2-furan)propionate.
Physicochemical and Regulatory Identifiers
A summary of key identifiers and properties is crucial for regulatory compliance and experimental design. The data presented below is compiled from various authoritative sources.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₃ | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][3] |
| CAS Number | 7779-67-1 | [1][4] |
| EC Number | 231-932-8 | [2][3] |
| FEMA Number | 2071 | [3][4] |
| JECFA Number | 1515 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 0.987 - 0.993 g/mL @ 25°C | [1][3][5] |
| Boiling Point | 258 °C @ 760 mmHg | [1][3] |
| Refractive Index | 1.549 - 1.557 @ 20°C | [1][3] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| Solubility | Insoluble in water; soluble in alcohol | [1][3] |
Organoleptic Profile
The primary application of this molecule is driven by its sensory characteristics. It is described as having a sweet, green, floral, and fruity odor, with notes of apple, rose, raisin, and caramel.[1][2] This complex profile makes it a versatile ingredient in both flavor and fragrance formulations.
Synthesis and Manufacturing
While specific, proprietary manufacturing processes may vary, the synthesis of Isoamyl 3-(2-furan)propionate is fundamentally an esterification reaction. The most common and industrially viable method is the Fischer esterification of 3-(2-furan)propanoic acid with isoamyl alcohol.
Synthesis Pathway: Fischer Esterification
This acid-catalyzed reaction is a cornerstone of ester production. The choice of an acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product, a Dean-Stark apparatus is often employed to remove water, a byproduct of the reaction.
Caption: General workflow for the synthesis of Isoamyl 3-(2-furan)propionate.
Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system designed for high purity and yield.
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Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add 3-(2-furan)propanoic acid (1.0 eq), isoamyl alcohol (1.2 eq), and a suitable solvent such as toluene. The excess of alcohol helps shift the reaction equilibrium.
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Catalysis: Add a catalytic amount of sulfuric acid (H₂SO₄, ~0.02 eq). The choice of a strong mineral acid ensures efficient protonation.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.
-
Work-up & Neutralization: Cool the reaction mixture. Carefully quench by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step neutralizes the acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and brine. The organic layer, containing the desired ester, is collected.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. The reduced pressure allows the high-boiling ester to distill at a lower, non-destructive temperature, which is critical for preventing thermal degradation.[1][3]
-
Quality Control: The final product's identity and purity are confirmed using analytical methods described in Section 3.0.
Analytical Characterization
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and safety of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for analyzing volatile compounds like esters. It provides both purity information (from the GC chromatogram) and structural confirmation (from the mass spectrum).
-
Methodology: A dilute solution of the sample in a volatile solvent is injected into the GC. The compound travels through a capillary column (e.g., a non-polar DB-5) and is separated based on its boiling point and interaction with the stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.
-
Expected Results:
-
Chromatogram: A single major peak indicating high purity (typically >96%).[5]
-
Mass Spectrum: The fragmentation pattern provides a structural fingerprint. Key expected m/z peaks for Isoamyl 3-(2-furan)propionate include fragments corresponding to the isoamyl group and the furanpropionate moiety. PubChem lists significant m/z peaks at 43, 94, and 71.[3] The peak at m/z 71 likely corresponds to the isopentyl cation [C₅H₁₁]⁺, while the furan-containing fragments contribute to other characteristic signals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expect characteristic signals for the protons on the furan ring (in the aromatic region, ~6-7.5 ppm), the methylene groups of the propionate chain, and the distinct signals for the isoamyl group (including a doublet for the two methyl groups and a multiplet for the CH group).
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¹³C NMR: Expect signals for the carbonyl carbon of the ester (~170 ppm), carbons of the furan ring (~110-150 ppm), and the aliphatic carbons of the two chains.
Applications in Industry
The primary commercial use of Isoamyl 3-(2-furan)propionate is as a flavor and fragrance agent.[2][6]
-
Flavor Industry: It is approved by the FDA as a synthetic flavoring substance for direct addition to food for human consumption under 21 CFR 172.515.[1][3] Its fruity and sweet profile makes it suitable for beverages, confectionery, and baked goods.
-
Fragrance Industry: In perfumery, it is used as a modifier to impart green, fruity, and floral notes. The International Fragrance Association (IFRA) recommends usage levels up to 0.7% in fragrance concentrates.[1]
Safety and Toxicological Considerations
While generally regarded as safe for its intended use in flavors and fragrances at low concentrations, the presence of the furan ring necessitates a careful toxicological evaluation. This is a critical consideration for drug development professionals who may encounter this moiety.
Regulatory Standing and Concerns
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has raised toxicological concerns related to the furan group of flavoring agents.[4] Furan itself is a known carcinogen that can be metabolically activated to form a reactive 2-ene-1,4-dicarbonyl intermediate, which can bind to macromolecules.[3][4]
JECFA concluded that due to unresolved toxicological concerns, particularly a lack of data on the metabolic fate of substituted furans and potential genotoxicity, their standard safety evaluation procedure could not be applied to this group of compounds.[3][4] They have called for further studies to investigate the metabolism and covalent binding potential of furan-ring substituted compounds.[3]
Proposed Metabolic Activation Pathway
The primary toxicological concern stems from the potential for cytochrome P450-mediated epoxidation of the furan ring, followed by rearrangement to a highly reactive unsaturated dicarbonyl species. This electrophilic intermediate can form adducts with cellular nucleophiles like DNA and proteins, leading to genotoxicity and cytotoxicity.
Caption: Potential metabolic activation pathway of the furan moiety.
Conclusion
Isoamyl 3-(2-furan)propionate (CAS 7779-67-1) is a commercially important ester valued for its complex sensory profile. Its synthesis via Fischer esterification is a robust and scalable process, yielding a high-purity product verifiable by standard analytical techniques like GC-MS. However, its application must be balanced with a thorough understanding of the toxicological concerns associated with the furan moiety. For researchers and developers, particularly in the pharmaceutical field, the potential for metabolic activation of the furan ring is a significant structural alert that warrants careful consideration in any application extending beyond its current, highly controlled use in the flavor and fragrance industry.
References
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The Good Scents Company. (n.d.). isoamyl 3-(2-furan) propionate. Retrieved from [Link]
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The Good Scents Company. (n.d.). isoamyl isovalerate, 659-70-1. Retrieved from [Link]
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PubChem. (n.d.). 3-Mercapto-2-butanone. Retrieved from [Link]
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World Health Organization. (2012). isoamyl 3-(2-furan)propionate. JECFA. Retrieved from [Link]
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The Good Scents Company. (n.d.). isoamyl isovalerate, 659-70-1. Retrieved from [Link]
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PubChem. (n.d.). Isoamyl 3-(2-furan)propionate. Retrieved from [Link]
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The Good Scents Company. (n.d.). isoamyl valerate, 2050-09-1. Retrieved from [Link]
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The Good Scents Company. (n.d.). FEMA Numbers : From 3251 to 3500. Retrieved from [Link]
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Flavor Extract Manufacturers Association (FEMA). (n.d.). 3-MERCAPTO-2-BUTANONE. Retrieved from [Link]
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Perflavory. (n.d.). 3-mercapto-2-butanone. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). ISOAMYL 3-(2-FURAN)PROPIONATE. Retrieved from [Link]
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SpectraBase. (n.d.). Isoamyl propionate. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). ISOAMYL 3-(2-FURAN)PROPIONATE. Retrieved from [Link]
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ResearchGate. (2017). Does anybody know how 3-(2-furil)propanoic acid can be obtained from 3-(2-furil)acrylic acid?. Retrieved from [Link]
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Eqipped. (n.d.). Isoamyl Propionate For Synthesis. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-(2-Furyl)propanoic acid. Retrieved from [Link]
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MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). Isoamyl propionate. Retrieved from [Link]
Sources
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